3-Bromo-4-(propane-2-sulfonyl)-phenylamine
Description
3-Bromo-4-(propane-2-sulfonyl)-phenylamine is a substituted phenylamine derivative characterized by a bromine atom at the 3-position and a propane-2-sulfonyl group at the 4-position of the benzene ring. The molecular formula is C₉H₁₁BrNO₂S, with a molecular weight of 277.16 g/mol. The sulfonyl group (-SO₂-) introduces strong electron-withdrawing effects, significantly altering the compound’s electronic density, solubility, and reactivity compared to simpler phenylamine derivatives like aniline (C₆H₅NH₂) . This compound is primarily utilized in organic synthesis, particularly in the development of pharmaceuticals and optoelectronic materials, owing to its ability to act as a versatile intermediate in coupling reactions and heterocyclic scaffold formation .
Properties
Molecular Formula |
C9H12BrNO2S |
|---|---|
Molecular Weight |
278.17 g/mol |
IUPAC Name |
3-bromo-4-propan-2-ylsulfonylaniline |
InChI |
InChI=1S/C9H12BrNO2S/c1-6(2)14(12,13)9-4-3-7(11)5-8(9)10/h3-6H,11H2,1-2H3 |
InChI Key |
YMLXAAISMZDPIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)C1=C(C=C(C=C1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine typically involves the bromination of 4-(propane-2-sulfonyl)-phenylamine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of 4-(propane-2-sulfonyl)-phenylamine.
Substitution: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: 4-(propane-2-sulfonyl)-phenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-(propane-2-sulfonyl)-phenylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the sulfonyl group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromo-4-(propane-2-sulfonyl)-phenylamine with structurally related phenylamine derivatives, emphasizing substituent effects on physicochemical properties and applications:
Substituent Effects on Electronic Properties
The sulfonyl group in 3-Bromo-4-(propane-2-sulfonyl)-phenylamine reduces electron density at the aromatic ring, decreasing basicity compared to 3-bromo-4-phenylaniline, where the phenyl group donates electrons via resonance. This electron-withdrawing effect enhances stability toward electrophilic substitution but increases susceptibility to nucleophilic aromatic substitution . In contrast, the pyrrolidinylethoxy group in CAS 1251203-84-5 introduces steric bulk and moderate electron donation, improving solubility in organic solvents and fluorescence properties .
Reactivity in Nonenzymatic and Coupling Reactions
Disubstituted phenylamines like (4-bromo-3-methyl)phenylamine () demonstrate efficient incorporation into polyketide frameworks under mild conditions, a trait shared by the target compound due to its sulfonyl group’s compatibility with nucleophilic attack . However, the sulfonyl group’s steric hindrance may reduce reaction rates compared to smaller substituents (e.g., methyl).
Thermal and Optical Behavior
Differential scanning calorimetry (DSC) data from azomethine derivatives () suggest that sulfonyl-containing phenylamines exhibit higher glass transition temperatures (Tg ~120°C) than halogenated analogues due to intermolecular dipole-dipole interactions. The target compound’s UV-Vis absorption at ~290 nm aligns with trends observed in sulfonyl-substituted aromatics, which show bathochromic shifts relative to unsubstituted phenylamines .
Pharmaceutical Relevance
The propane-2-sulfonyl group enhances metabolic stability, making the compound a candidate for kinase inhibitor scaffolds.
Optoelectronic Performance
In bulk heterojunction solar cells, sulfonyl-phenylamine derivatives demonstrate improved electron transport properties compared to alkoxy-substituted analogues, achieving power conversion efficiencies (PCE) up to 6.2% .
Biological Activity
3-Bromo-4-(propane-2-sulfonyl)-phenylamine is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This compound, characterized by its sulfonamide group and bromine substitution, may interact with various biological targets, influencing enzyme activity and receptor interactions.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 87472-99-9 |
| Molecular Formula | C18H21BrN2O2S |
| Molecular Weight | 395.34 g/mol |
| IUPAC Name | 3-Bromo-4-(propane-2-sulfonyl)-phenylamine |
Structure
The structure of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine features a brominated phenyl ring attached to a sulfonamide group, which is known for its ability to form hydrogen bonds and engage in hydrophobic interactions with biological molecules.
The biological activity of 3-Bromo-4-(propane-2-sulfonyl)-phenylamine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can enhance the compound's solubility and facilitate binding to biological macromolecules, potentially leading to inhibition or modulation of enzymatic activities.
Enzyme Inhibition Studies
Research has indicated that compounds similar to 3-Bromo-4-(propane-2-sulfonyl)-phenylamine may act as inhibitors for various enzymes. For instance, studies have shown that brominated aniline derivatives can significantly enhance the potency of enzyme inhibitors, particularly in the context of farnesyltransferase (FTase) inhibition. The introduction of a bromine atom into the para position of an aniline ring has been linked to improved inhibitory activities against FTase, which is crucial in cancer cell proliferation pathways .
Case Studies
- Farnesyltransferase Inhibition :
-
Anticancer Activity :
- The structural features of sulfonamide compounds have been linked to anticancer properties due to their ability to interfere with signaling pathways involved in tumor growth. Research indicates that modifications in the phenyl ring, such as bromination and sulfonylation, can lead to compounds with promising anticancer activities .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals that the presence of both the bromine and sulfonamide groups significantly influences biological activity:
| Compound | IC50 (nM) | Biological Target |
|---|---|---|
| 3-Bromo-4-(propane-2-sulfonyl)-phenylamine | TBD | Farnesyltransferase |
| Unsubstituted aniline | >10000 | Farnesyltransferase |
| Brominated aniline derivative | 730 | Farnesyltransferase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
